molecular formula C16H19N5O3 B5487642 8-(2-furylmethyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(2-furylmethyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B5487642
M. Wt: 329.35 g/mol
InChI Key: UUXSZRIXKRIIJJ-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring . Purines are key components of biological molecules like DNA and RNA .


Synthesis Analysis

While specific synthesis methods for this compound are not available, purine derivatives are generally synthesized through various chemical reactions involving the construction of the purine ring system .


Molecular Structure Analysis

Purines consist of a two-ring structure, a six-membered and a five-membered nitrogen-containing ring fused together . The compound you mentioned likely has a similar structure with additional functional groups attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Purines are generally soluble in water and relatively stable at physiological pH .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some purine derivatives are known to have antitumor activities .

Future Directions

The future research directions would depend on the specific applications of this compound. Given that it’s a purine derivative, it could be explored for potential uses in medical and pharmaceutical research .

properties

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-3-6-21-14(22)12-13(18(2)16(21)23)17-15-19(7-8-20(12)15)10-11-5-4-9-24-11/h4-5,9H,3,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXSZRIXKRIIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CO4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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